molecular formula C17H14N4O3S B2862066 4-nitro-N-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 861211-23-6

4-nitro-N-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2862066
CAS No.: 861211-23-6
M. Wt: 354.38
InChI Key: HIGWEJUQKYJRDD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-nitro-N-[2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c22-16(12-4-6-14(7-5-12)21(23)24)19-10-8-13-11-25-17(20-13)15-3-1-2-9-18-15/h1-7,9,11H,8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGWEJUQKYJRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.

    Formation of the Nitrobenzene Derivative: The nitro group is introduced through nitration of a benzene derivative.

    Coupling Reactions: The final step involves coupling the thiazole and pyridinyl intermediates with the nitrobenzene derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyridinyl and thiazolyl groups can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide), and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    Solvents: Common solvents include dichloromethane, dimethylformamide, and acetonitrile.

Major Products

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

    Substituted Derivatives: Nucleophilic substitution reactions can yield various substituted derivatives with different functional groups.

Scientific Research Applications

It appears you're asking for information on "4-nitro-N-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}benzamide." However, the search results primarily discuss a similar compound, "2-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide". Because these are different chemicals, information on the latter may not be relevant to your request.

Here's what the search results say about "2-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide":

General Information
2-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a research compound with the molecular formula C15H10N4O3SC_{15}H_{10}N_4O_3S and a molecular weight of 326.3 g/mol. It typically has a purity of 95%.

Biological Activity
This compound is of interest in medicinal chemistry because of its nitro group, thiazole ring, and pyridine moiety. It has been investigated for antimycobacterial and anticancer research.

  • Antimycobacterial Activity Research suggests that this compound exhibits antimycobacterial activity, which is relevant in tuberculosis treatment due to its ability to inhibit Mycobacterium tuberculosis. The combination of thiazole and pyridine rings may enhance interactions with biological targets associated with mycobacterial infections.
  • Antitumor Properties The compound has also shown potential as an anticancer agent. Thiazole derivatives have been linked to cytotoxic effects against cancer cell lines, including prostate (PC3) and colorectal (HT29) cancers. The nitro group may enhance cytotoxicity, possibly through reactive oxygen species (ROS) generation or other mechanisms.

Structural Features and Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-(Pyridin-2-yl)thiazoleThiazole ring with pyridineAntimycobacterial
Benzothiazole derivativesBenzothiazole coreAntitumor, antibacterial
N-(benzo[d]thiazol-2-yl)-benzamidesBenzamide linked to benzothiazoleAnti-inflammatory

Structurally related compounds exhibit varied biological activities, suggesting potential for modifications to enhance therapeutic efficacy. The nitro group may facilitate interactions with biological targets through electron transfer processes or by forming reactive intermediates.

Case Studies and Research Findings

  • Anticancer Studies Analogs of thiazole were synthesized and evaluated for cytotoxicity against cancer cell lines using MTT assays. Compounds with electron-donating groups exhibited enhanced activity, suggesting that modifications at specific positions can significantly influence efficacy.
  • Enzyme Inhibition Research into lipoxygenase inhibitors has shown that nitro-containing derivatives demonstrate potent enzyme inhibition, indicating potential for developing anti-inflammatory drugs based on this scaffold.

The search results also include the following properties for 2-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide:

  • IUPAC Name: 2-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
  • InChI: InChI=1S/C15H10N4O3S/c20-14(10-5-1-2-7-13(10)19(21)22)18-15-17-12(9-23-15)11-6-3-4-8-16-11/h1-9H,(H,17,18,20)
  • InChI Key: CENQWLUZEXKRGF-UHFFFAOYSA-N
  • Canonical SMILES: C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)N+[O-]
  • Molecular Formula: C15H10N4O3S
  • Molecular Weight: 326.3 g/mol

One search result lists properties for a similar compound, 4-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide:

  • Product Name: 4-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
  • CAS No.: 476319-66-1
  • Molecular Weight: 326.33
  • Molecular Formula: C15H10N4O3S

Mechanism of Action

The mechanism of action of 4-nitro-N-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyridinyl and thiazolyl groups can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Nitro-N-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}benzamide
  • CAS No.: 861211-23-6
  • Molecular Formula : C₁₇H₁₄N₄O₃S
  • Molar Mass : 354.38 g/mol
  • Key Features : A benzamide derivative substituted with a nitro group at the para position and linked via an ethyl group to a 1,3-thiazole ring bearing a pyridin-2-yl moiety .

Structural Significance :

  • The thiazole-pyridine system contributes to π-π stacking and hydrogen-bonding capabilities, critical for biological activity.

Substituent Variations on the Benzamide Core

Compound A : 4-Methyl-N-(4-(pyridine-4-yl)thiazol-2-yl)benzamide
  • Molecular Formula : C₁₆H₁₅N₃OS
  • Molar Mass : 305.37 g/mol
  • Key Differences :
    • Methyl substituent (electron-donating) instead of nitro.
    • Pyridine at position 4 (vs. position 2 in the target compound).
  • Synthesis : 83% yield via EDCI/HOBt-mediated coupling .
  • Implications : Reduced electronic effects compared to nitro; altered binding due to pyridine positional isomerism.
Compound B : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Molecular Formula: C₁₇H₁₉NO₃
  • Molar Mass : 285.34 g/mol
  • Key Differences :
    • Lacks thiazole and pyridine; features a dimethoxyphenethyl group.
  • Synthesis : 80% yield via benzoyl chloride and amine coupling .
  • Implications : Simpler structure with methoxy groups enhancing solubility but limiting heterocyclic interactions.

Heterocyclic Modifications

Compound C : N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridinyl)benzamide
  • Molecular Formula : C₂₅H₂₇N₅O₄
  • Molar Mass : 461.52 g/mol
  • Key Differences :
    • Replaces thiazole with a piperazine-methoxyphenyl system.
    • Higher molecular weight and complexity.
  • Predicted Properties :
    • Density : 1.277 g/cm³
    • pKa : 6.67 (moderate acidity) .
Compound D : N-(4-(2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl)-2-pyridyl)benzamide
  • Molecular Formula : C₂₃H₂₀N₄OS
  • Molar Mass : 408.50 g/mol
  • Key Differences :
    • Thiazole substituted with ethyl and 3-methylphenyl groups.
    • Pyridine at position 2 retained.

Pharmacological and Physicochemical Properties

Property Target Compound Compound A Compound C Compound D
Molecular Weight (g/mol) 354.38 305.37 461.52 408.50
Key Functional Groups Nitro, thiazole Methyl, thiazole Piperazine, nitro Ethyl, methylphenyl
Synthetic Yield Not reported 83% Not reported Not reported
Predicted pKa ~6–7 (estimated) Not reported 6.67 Not reported
Structural Complexity Moderate Low High Moderate

Key Observations :

  • Electron Effects : Nitro groups (target, Compound C) lower pKa vs. methyl (Compound A) .
  • Solubility : Piperazine (Compound C) improves aqueous solubility compared to thiazole derivatives.
  • Bioactivity : Thiazole-pyridine systems (target, Compound D) are associated with kinase inhibition, while piperazine derivatives (Compound C) may target GPCRs .

Crystallographic and Stability Insights

  • Target Compound: No crystal data available, but analogs (e.g., ) show hydrogen-bonded dimers critical for stability .
  • SHELX Refinement : Widely used for small-molecule crystallography; applicable to structural validation of all discussed compounds .

Biological Activity

4-nitro-N-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}benzamide (CAS No. 861211-23-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is C17H14N4O3SC_{17}H_{14}N_{4}O_{3}S with a molecular weight of 326.33 g/mol. The compound features a nitro group and a thiazole moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC17H14N4O3SC_{17}H_{14}N_{4}O_{3}S
Molecular Weight326.33 g/mol
CAS Number861211-23-6

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It has been shown to exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis, by inhibiting the synthesis of mycolic acids in the bacterial cell wall and affecting RNA transcription pathways . Additionally, the thiazole ring contributes to its ability to disrupt cellular functions, potentially through modulation of kinase pathways.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including this compound, display significant antimicrobial activity. For instance, compounds featuring similar structural motifs have shown effectiveness against various bacteria and fungi. The inhibition concentration (IC50) values for related compounds suggest promising activity against resistant strains of bacteria .

Anticancer Activity

Studies have explored the anticancer potential of thiazole derivatives. For example, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The structure-activity relationship (SAR) analysis reveals that modifications on the thiazole and pyridine rings can significantly enhance anticancer efficacy. Some derivatives have exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .

Case Studies

  • Inhibition of c-Src Kinase : A study investigated the Src kinase inhibitory activity of thiazole-based compounds where this compound was included in the analysis. It demonstrated moderate inhibition with GI50 values comparable to other known inhibitors .
  • Antitubercular Activity : In a comparative study focusing on antitubercular agents, this compound was tested alongside other benzamide derivatives. It showed promising results in inhibiting Mycobacterium tuberculosis growth, supporting its potential as a lead compound for further development .

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